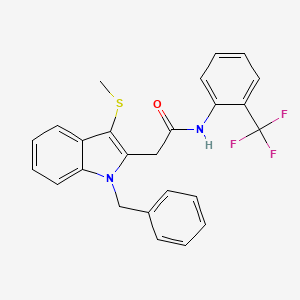![molecular formula C19H38NO2+ B15026190 1-[11-(Acetyloxy)undecyl]-1-methylpiperidinium](/img/structure/B15026190.png)
1-[11-(Acetyloxy)undecyl]-1-methylpiperidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[11-(ACETYLOXY)UNDECYL]-1-METHYLPIPERIDIN-1-IUM is a synthetic organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of an acetyloxy group attached to an undecyl chain, which is further linked to a piperidinium ion. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[11-(ACETYLOXY)UNDECYL]-1-METHYLPIPERIDIN-1-IUM typically involves the following steps:
Synthesis of 11-bromoundecanoic acid: This is achieved by the bromination of undecanoic acid using bromine in the presence of a catalyst.
Formation of 11-(acetyloxy)undecanoic acid: The bromoundecanoic acid is then reacted with acetic anhydride to introduce the acetyloxy group.
Quaternization: The final step involves the reaction of 11-(acetyloxy)undecanoic acid with 1-methylpiperidine to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-[11-(ACETYLOXY)UNDECYL]-1-METHYLPIPERIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom in the precursor can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[11-(ACETYLOXY)UNDECYL]-1-METHYLPIPERIDIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-[11-(ACETYLOXY)UNDECYL]-1-METHYLPIPERIDIN-1-IUM involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanol: A fatty alcohol with similar chain length but lacks the piperidinium ion and acetyloxy group.
Undecylenic acid: An unsaturated fatty acid with antifungal properties.
1-Methylpiperidine: A simple piperidine derivative without the long alkyl chain.
Uniqueness
1-[11-(ACETYLOXY)UNDECYL]-1-METHYLPIPERIDIN-1-IUM is unique due to its combination of a long alkyl chain, acetyloxy group, and piperidinium ion. This unique structure imparts specific physicochemical properties, making it suitable for a variety of applications that similar compounds cannot achieve.
Propiedades
Fórmula molecular |
C19H38NO2+ |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
11-(1-methylpiperidin-1-ium-1-yl)undecyl acetate |
InChI |
InChI=1S/C19H38NO2/c1-19(21)22-18-14-9-7-5-3-4-6-8-11-15-20(2)16-12-10-13-17-20/h3-18H2,1-2H3/q+1 |
Clave InChI |
BKKVJHMSMTUHBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCCCC[N+]1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026112.png)

![ethyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B15026126.png)
![3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15026128.png)
![(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15026131.png)
![1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026133.png)
![2-{2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazol-1-yl}-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15026153.png)
![N-[(4-ethoxyphenyl)sulfonyl]-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide](/img/structure/B15026158.png)
![(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026172.png)
![3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B15026184.png)
![2-ethoxy-6-[(E)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15026188.png)
![(2Z)-2-benzylidene-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026193.png)
![4,4-dimethyl-8-(2-methylpropyl)-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B15026208.png)
![N-butyl-N-ethyl-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026216.png)
